molecular formula C26H18FN3O2S B298936 5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Número de catálogo B298936
Peso molecular: 455.5 g/mol
Clave InChI: LBKKALYYOIGFOO-XSFVSMFZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, commonly known as BIFT-1, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. BIFT-1 belongs to the class of indole-based compounds and has been synthesized using various methods.

Mecanismo De Acción

BIFT-1 exerts its therapeutic effects through various mechanisms. In cancer, BIFT-1 inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In Alzheimer's disease, BIFT-1 inhibits the aggregation of amyloid-beta peptides by binding to them and preventing their clumping. In Parkinson's disease, BIFT-1 protects dopaminergic neurons by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
BIFT-1 has been shown to have various biochemical and physiological effects. In cancer cells, BIFT-1 induces apoptosis by activating the caspase cascade and disrupting mitochondrial function. In Alzheimer's disease, BIFT-1 reduces the levels of reactive oxygen species and inhibits the production of inflammatory cytokines. In Parkinson's disease, BIFT-1 reduces the levels of reactive oxygen species and inhibits the activation of microglia, which are immune cells that contribute to neuroinflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BIFT-1 has several advantages for lab experiments, including its low toxicity, high solubility, and ease of synthesis. However, BIFT-1 also has some limitations, including its poor stability in aqueous solutions and its limited bioavailability.

Direcciones Futuras

BIFT-1 has several potential future directions for research. One direction is to investigate the efficacy of BIFT-1 in combination with other chemotherapeutic agents in cancer treatment. Another direction is to explore the potential of BIFT-1 in the treatment of other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to optimize the synthesis method of BIFT-1 and improve its stability and bioavailability.
Conclusion:
In conclusion, BIFT-1 is a novel compound that has potential therapeutic applications in various diseases. BIFT-1 has been synthesized using various methods and exerts its therapeutic effects through various mechanisms. BIFT-1 has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the potential of BIFT-1 in various diseases and optimize its synthesis method.

Métodos De Síntesis

BIFT-1 has been synthesized using various methods, including one-pot synthesis, microwave-assisted synthesis, and solvent-free synthesis. The most common method involves the condensation of 1-benzyl-1H-indole-3-carbaldehyde and 2-fluorobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then cyclized to form BIFT-1.

Aplicaciones Científicas De Investigación

BIFT-1 has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. BIFT-1 has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. In Alzheimer's disease, BIFT-1 has been shown to inhibit the aggregation of amyloid-beta peptides, which are the main component of plaques in the brains of Alzheimer's patients. In Parkinson's disease, BIFT-1 has been shown to protect dopaminergic neurons from oxidative stress-induced damage.

Propiedades

Fórmula molecular

C26H18FN3O2S

Peso molecular

455.5 g/mol

Nombre IUPAC

(5E)-5-[(1-benzylindol-3-yl)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C26H18FN3O2S/c27-21-11-5-7-13-23(21)30-25(32)20(24(31)28-26(30)33)14-18-16-29(15-17-8-2-1-3-9-17)22-12-6-4-10-19(18)22/h1-14,16H,15H2,(H,28,31,33)/b20-14+

Clave InChI

LBKKALYYOIGFOO-XSFVSMFZSA-N

SMILES isomérico

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)NC(=S)N(C4=O)C5=CC=CC=C5F

SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)N(C4=O)C5=CC=CC=C5F

SMILES canónico

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)N(C4=O)C5=CC=CC=C5F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.